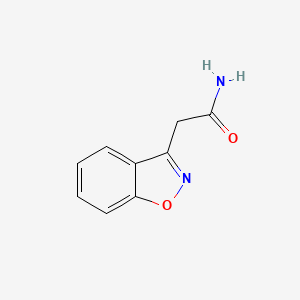

1,2-Benzisoxazole-3-acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2-benzoxazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-9(12)5-7-6-3-1-2-4-8(6)13-11-7/h1-4H,5H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOWHBKLGGZHMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60314559 | |

| Record name | 1,2-Benzisoxazole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23008-68-6 | |

| Record name | 1,2-Benzisoxazole-3-acetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzisoxazole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 1,2-Benzisoxazole-3-acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 1,2-Benzisoxazole-3-acetamide, a key heterocyclic scaffold in medicinal chemistry. Due to its structural significance in a range of pharmacologically active agents, a thorough understanding of its fundamental characteristics is crucial for researchers in drug discovery and development.

Physicochemical Properties

Table 1: Physicochemical Properties of 1,2-Benzisoxazole-3-acetic Acid (Precursor)

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₃ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| Melting Point | 127.0 to 131.0 °C | - |

| Boiling Point (Predicted) | 377.3 ± 17.0 °C | [1] |

| Density (Predicted) | 1.394 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.60 ± 0.30 | [1] |

| Solubility | Soluble in Methanol | [1] |

| Appearance | White to Light yellow to Light orange powder/crystal | [1] |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | - |

| Molecular Weight | 176.17 g/mol | - |

| Boiling Point | 454.0 ± 38.0 °C | [2] |

| Density | 1.182 ± 0.06 g/cm³ | [2] |

| pKa | 14.56 ± 0.46 | [2] |

Note: The values in Table 2 are computationally predicted and should be confirmed by experimental data.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from 4-hydroxycoumarin. The first step involves the synthesis of the key intermediate, 1,2-Benzisoxazole-3-acetic acid, followed by its amidation.

Synthesis of 1,2-Benzisoxazole-3-acetic Acid

A common and efficient method for the synthesis of 1,2-Benzisoxazole-3-acetic acid involves the reaction of 4-hydroxycoumarin with hydroxylamine.[3]

Experimental Protocol:

-

Materials: 4-hydroxycoumarin, hydroxylamine hydrochloride, sodium carbonate (or another suitable base), water, hydrochloric acid.

-

Procedure:

-

In a reaction vessel, dissolve 4-hydroxycoumarin in an aqueous solution of a base, such as sodium carbonate.

-

Add an aqueous solution of hydroxylamine hydrochloride to the mixture.

-

Heat the reaction mixture under reflux for a specified period (e.g., 4-6 hours), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with a mineral acid, such as hydrochloric acid, to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 1,2-Benzisoxazole-3-acetic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Synthesis of this compound

The conversion of 1,2-Benzisoxazole-3-acetic acid to this compound can be achieved through standard amidation procedures. This typically involves the activation of the carboxylic acid followed by reaction with an ammonia source.

Experimental Protocol:

-

Materials: 1,2-Benzisoxazole-3-acetic acid, thionyl chloride (or another activating agent like oxalyl chloride), an inert solvent (e.g., dichloromethane, THF), and an ammonia source (e.g., aqueous ammonia, ammonium chloride with a base).

-

Procedure (via Acyl Chloride):

-

Suspend 1,2-Benzisoxazole-3-acetic acid in an inert solvent such as dichloromethane.

-

Add a stoichiometric excess of thionyl chloride dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Stir the mixture at room temperature or under gentle reflux until the reaction is complete (cessation of gas evolution), typically for 1-2 hours.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 1,2-benzisoxazole-3-acetyl chloride.

-

Dissolve the crude acyl chloride in an inert solvent.

-

Slowly add this solution to a cooled (0 °C) concentrated solution of aqueous ammonia with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain this compound.

-

Purification can be achieved by recrystallization from a suitable solvent.[4][5]

-

General Experimental Protocols for Property Determination

For novel compounds where data is unavailable, the following general protocols can be employed to determine key physicochemical properties.

Determination of Solubility

Protocol:

-

Weigh a precise amount of this compound (e.g., 1-5 mg) into a small vial.

-

Add a measured volume of the desired solvent (e.g., water, ethanol, DMSO) in small increments (e.g., 0.1 mL).

-

After each addition, cap the vial and vortex or shake vigorously for a set period (e.g., 1-2 minutes).

-

Visually inspect for the complete dissolution of the solid.

-

Continue adding solvent until the solid is fully dissolved.

-

The solubility can be expressed as mg/mL or mol/L. For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate determined by a suitable analytical method like HPLC or UV-Vis spectroscopy.[6]

Determination of pKa (Potentiometric Titration)

Protocol:

-

Calibrate a pH meter using standard buffer solutions.

-

Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water-cosolvent mixture if solubility is low).

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected nature of the compound.

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization.[7][8]

Determination of logP (Shake-Flask Method)

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a biphasic system of n-octanol and water, and mutually saturate both phases by shaking them together for 24 hours and then allowing them to separate.

-

Add a small aliquot of the stock solution to a known volume of the water-saturated n-octanol and water-saturated water mixture in a flask.

-

Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

-

Allow the two phases to separate completely, either by standing or by centrifugation.

-

Carefully withdraw a sample from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.[9][10]

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound from 4-hydroxycoumarin.

Caption: Synthetic pathway of this compound.

Key Structural Relationships

The following diagram illustrates the relationship between the core scaffold and its important derivatives.

Caption: Relationship between the core scaffold and key drug molecules.

Conclusion

This compound serves as a fundamental building block in the synthesis of various pharmaceutical agents. While comprehensive experimental data on the core molecule itself is sparse, its synthesis from readily available starting materials is well-established. The provided protocols offer a solid foundation for the preparation and characterization of this important scaffold, enabling further exploration of its derivatives in the pursuit of novel therapeutics. The significance of this core is underscored by its presence in successful drugs, highlighting the value of understanding its basic properties for future drug design and development endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. barcelonafinechemicals.com [barcelonafinechemicals.com]

- 3. WO2002070495A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Acetamide, N-[(1,2-benzisoxazol-3-ylmethyl)sulfonyl]-, CasNo.68936-43-6 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US20050215796A1 - One-pot process for the preparation of 1,2-benzisoxazole-3-methanesulfonamide - Google Patents [patents.google.com]

Synthesis of 1,2-Benzisoxazole-3-acetamide from 4-Hydroxycoumarin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-benzisoxazole-3-acetamide, a valuable scaffold in medicinal chemistry, starting from the readily available 4-hydroxycoumarin. This document details the synthetic pathway, experimental protocols, and key characterization data to facilitate its preparation in a laboratory setting.

Introduction

1,2-Benzisoxazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals exhibiting a wide range of biological activities, including antipsychotic, anticonvulsant, and analgesic properties. The title compound, this compound, serves as a key intermediate in the synthesis of more complex molecules in drug discovery and development. This guide outlines a reliable two-step synthetic route from 4-hydroxycoumarin, involving a ring-opening and recyclization reaction followed by an amidation step.

Synthetic Pathway Overview

The synthesis commences with the conversion of 4-hydroxycoumarin to 1,2-benzisoxazole-3-acetic acid. This transformation is achieved through a reaction with hydroxylamine in the presence of a base, which facilitates the opening of the lactone ring of the coumarin and subsequent intramolecular cyclization to form the benzisoxazole ring system. The resulting carboxylic acid is then converted to the target acetamide through a standard amidation procedure.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1,2-Benzisoxazole-3-acetic acid from 4-Hydroxycoumarin

This procedure is adapted from a patented method and offers a direct route to the key carboxylic acid intermediate.[1][2][3]

Materials:

-

4-Hydroxycoumarin

-

Hydroxylamine hydrochloride

-

Sodium carbonate (Na₂CO₃)

-

n-Butanol (n-BuOH)

-

Water

-

Rotary evaporator

-

Standard glassware for reflux reaction

Procedure:

-

To a 250 mL round-bottom flask, add 4-hydroxycoumarin (10 grams), hydroxylamine hydrochloride (15 grams), and sodium carbonate (23 grams).

-

Add 100 mL of n-butanol to the flask.

-

Heat the reaction mixture to reflux and maintain the reflux for approximately 13 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, concentrate the mixture on a rotary evaporator to remove the n-butanol.

-

Wash the resulting residue with water and dry the solid product at approximately 60°C.

-

The final product, 1,2-benzisoxazole-3-acetic acid, is obtained as a solid. The reported yield is approximately 80% (w/w).[1][2]

Step 2: Synthesis of this compound from 1,2-Benzisoxazole-3-acetic acid

The conversion of a carboxylic acid to a primary amide is a standard transformation in organic synthesis. A common method involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with an ammonia source. Alternatively, peptide coupling reagents can be employed.

Method A: Via Acid Chloride

Materials:

-

1,2-Benzisoxazole-3-acetic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Ammonia solution (aqueous or in a suitable organic solvent)

-

Standard glassware for reaction under anhydrous conditions

Procedure:

-

Suspend or dissolve 1,2-benzisoxazole-3-acetic acid in an anhydrous solvent such as DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride (or oxalyl chloride) to the cooled mixture. A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used.

-

Allow the reaction mixture to warm to room temperature and stir until the conversion to the acid chloride is complete (can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acid chloride).

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude acid chloride in an anhydrous solvent.

-

In a separate flask, prepare a solution of ammonia.

-

Slowly add the acid chloride solution to the ammonia solution at a low temperature (e.g., 0°C).

-

Stir the reaction mixture until the reaction is complete (monitored by TLC).

-

The product can be isolated by removing the solvent and purifying the residue, for example, by recrystallization or column chromatography.

Method B: Using a Coupling Agent

Materials:

-

1,2-Benzisoxazole-3-acetic acid

-

A coupling agent (e.g., HATU, HBTU, or EDC with HOBt)

-

A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))

-

An ammonia source (e.g., ammonium chloride)

-

Anhydrous polar aprotic solvent (e.g., DMF or DCM)

Procedure:

-

Dissolve 1,2-benzisoxazole-3-acetic acid in an anhydrous solvent like DMF or DCM.

-

Add the coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) to the solution and stir for a few minutes to activate the carboxylic acid.

-

Add the ammonia source (e.g., ammonium chloride) to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions to remove the coupling byproducts and the base.

-

The organic layer is then dried, concentrated, and the crude product is purified by recrystallization or column chromatography to yield this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Hydroxycoumarin | C₉H₆O₃ | 162.14 | 211-214 | White to off-white solid |

| 1,2-Benzisoxazole-3-acetic acid | C₉H₇NO₃ | 177.16 | 127 - 131[4] | White to light yellow crystalline powder[4] |

| This compound | C₉H₈N₂O₂ | 176.17 | Not explicitly found | Solid |

Table 2: Spectroscopic Data for 1,2-Benzisoxazole-3-acetic acid

| Spectroscopy | Key Peaks/Signals |

| ¹H NMR | Aromatic protons typically resonate in the range of 7.0-8.5 ppm. A singlet for the methylene protons (CH₂) adjacent to the carboxyl group is expected. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Aromatic carbons typically appear in the range of 110-160 ppm. Signals for the methylene carbon and the carbonyl carbon of the carboxylic acid are also expected. |

| IR (cm⁻¹) | Broad O-H stretch (carboxylic acid) around 2500-3300, C=O stretch (carboxylic acid) around 1700-1725, C=N and C=C stretches in the aromatic region. |

| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight (177.16). |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Key Peaks/Signals |

| ¹H NMR (DMSO-d₆) | Aromatic protons, a singlet for the methylene protons (CH₂), and two broad singlets for the amide NH₂ protons. A ¹H NMR spectrum for a related compound, N-(1,2-benzisoxazol-3-yl)-acetamide, shows aromatic protons and an amide proton signal.[5] |

| ¹³C NMR | Aromatic carbons, a signal for the methylene carbon, and a signal for the carbonyl carbon of the amide. |

| IR (cm⁻¹) | N-H stretches (amide) around 3100-3500 (typically two bands for a primary amide), C=O stretch (amide I band) around 1630-1695, and N-H bend (amide II band) around 1550-1640. IR spectra of related acetamide compounds show characteristic NH and C=O stretches.[1][6] |

| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight (176.17). |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of the chemical transformations and the key reagents involved in each step of the synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. WO2002070495A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. spectrabase.com [spectrabase.com]

- 6. mdpi.com [mdpi.com]

Mechanism of Action of 1,2-Benzisoxazole-3-acetamide Derivatives: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the mechanism of action of 1,2-benzisoxazole-3-acetamide derivatives, a versatile scaffold exhibiting a wide range of pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecular interactions, signaling pathways, and experimental validation of these compounds across different therapeutic areas, including antipsychotic, anticancer, and anti-inflammatory applications.

Core Structure and Therapeutic Diversity

The this compound core structure serves as a privileged scaffold in medicinal chemistry, lending itself to modifications that result in compounds with diverse biological targets.[1] The inherent properties of this heterocyclic system, combined with the versatility of the acetamide linker, allow for the development of targeted therapies.

Antipsychotic Activity: Dopamine and Serotonin Receptor Antagonism

A prominent class of 1,2-benzisoxazole derivatives, which includes well-established drugs like risperidone and its active metabolite paliperidone, exhibits potent antipsychotic effects. The primary mechanism of action for these compounds is the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.

The therapeutic efficacy against the positive symptoms of schizophrenia is largely attributed to the blockade of D2 receptors in the mesolimbic pathway.[2] Concurrently, the potent antagonism of 5-HT2A receptors is believed to contribute to the efficacy against negative symptoms and a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[3][4] This dual receptor antagonism forms the cornerstone of the "atypical" antipsychotic profile of these derivatives.

Many of these compounds also exhibit affinity for other receptors, such as α1- and α2-adrenergic and H1 histaminergic receptors, which can contribute to their side-effect profiles, including orthostatic hypotension and sedation.[3][5]

Quantitative Data: Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of representative 1,2-benzisoxazole antipsychotic derivatives for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

| Compound | D2 | 5-HT2A | α1-adrenergic | α2-adrenergic | H1 |

| Risperidone | 3.13 - 3.3 | 0.16 - 0.2 | 0.8 | 7.54 | 2.23 - 20 |

| Paliperidone | ~3-6 | ~0.3-0.6 | ~1.2 | ~10 | ~15 |

| Iloperidone | 6.2 | 5.6 | 37 | 130 | 430 |

| Ocaperidone | Potent D2 Antagonist | Potent 5-HT2A Antagonist | - | - | - |

Data compiled from multiple sources.[2][4][5]

Signaling Pathways

References

- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. psychiatrist.com [psychiatrist.com]

- 5. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of 1,2-Benzisoxazole-3-acetamide Analogues: A Technical Overview

For Immediate Release

A Deep Dive into the Pharmacological Profile of Novel 1,2-Benzisoxazole-3-acetamide Derivatives Reveals Promising Anticancer and Antimicrobial Activities.

This technical guide offers an in-depth analysis of the biological activities of novel this compound analogues, a class of heterocyclic compounds demonstrating significant therapeutic promise. Geared towards researchers, scientists, and drug development professionals, this document consolidates key quantitative data, details essential experimental methodologies, and visualizes complex biological pathways to provide a comprehensive resource for advancing research in this field.

The 1,2-benzisoxazole scaffold is a well-established pharmacophore, forming the core of several clinically approved drugs. The addition of an acetamide group at the 3-position has given rise to a new generation of analogues with a diverse and potent range of biological activities. This guide focuses primarily on their anticancer and antimicrobial properties, which have been the subject of extensive recent investigation.

Quantitative Analysis of Biological Activity

The therapeutic potential of novel compounds is critically assessed through quantitative measures of their biological activity. For this compound analogues, this is predominantly evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines and their minimum inhibitory concentration (MIC) against a spectrum of microbial pathogens.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of this compound derivatives against a range of human cancer cell lines. The data presented below summarizes the in vitro anticancer potency of representative analogues.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| PTB | MV4-11 (Acute Myeloid Leukemia) | 2 | - | - |

| Estradiol-benzisoxazole Hybrid 1 | HeLa (Cervical Cancer) | ~2.5 | - | - |

| Estradiol-benzisoxazole Hybrid 1 | MCF-7 (Breast Cancer) | ~2.5 | - | - |

| Estradiol-benzisoxazole Hybrid 1 | DU-145 (Prostate Cancer) | ~2.5 | - | - |

| Estradiol-benzisoxazole Hybrid 1 | PC3 (Prostate Cancer) | ~2.5 | - | - |

| Benzisoxazole Derivative A | A549 (Lung Cancer) | 30.45 | Etoposide | - |

| Benzisoxazole Derivative A | Colo205 (Colon Cancer) | 5.04 | Etoposide | - |

| Benzisoxazole Derivative A | MCF-7 (Breast Cancer) | 30.67 | Etoposide | - |

| Benzisoxazole Derivative A | U937 (Leukemia) | 13.9 | Etoposide | - |

Note: The data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. "PTB" refers to 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole, a derivative with a modified acetamide linker.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound analogues have demonstrated promising activity against both bacterial and fungal strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 3,6-dihydroxy-1,2-benzisoxazole | Acinetobacter baumannii (MDR) | 6.25 | - | - |

| Benzisoxazole Derivative B | Escherichia coli | - | Gentamicin | - |

| Benzisoxazole Derivative C | Staphylococcus aureus | - | Gentamicin | - |

Note: Quantitative MIC values for a broad range of this compound analogues are not yet extensively published. The data for derivatives B and C indicates activity was observed, but specific MIC values were not provided in the reviewed literature.

Experimental Protocols

The reproducibility and validation of scientific findings are contingent on detailed experimental methodologies. This section outlines the core protocols utilized in the assessment of the biological activity of this compound analogues.

Synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide

A key intermediate for the synthesis of various 3-substituted 1,2-benzisoxazole-acetamide analogues can be prepared as follows:

Step 1: Synthesis of N-(3-(2-chloro-1-(hydroxyimino)ethyl)-4-hydroxyphenyl)acetamide

-

Suspend N-[4-(chloroacetyl)-3-hydroxyphenyl]acetamide in ethanol.

-

Add hydroxylamine hydrochloride and stir at room temperature.

-

Add pyridine dropwise to the mixture.

-

Continue stirring at room temperature for approximately 5 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Remove the solvent in vacuo.

-

Treat the residue with water and adjust the pH to 4-5 with hydrochloric acid to yield the oxime intermediate.

Step 2: Cyclization to N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide

-

Dissolve the oxime intermediate from Step 1 in anhydrous tetrahydrofuran (THF).

-

Add pyridine to the solution.

-

Add thionyl chloride dropwise.

-

Stir the reaction mixture to completion to yield the final product.

Synthetic workflow for a key this compound intermediate.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analogues and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

General workflow for determining in vitro cytotoxicity using the MTT assay.

Signaling Pathways and Mechanisms of Action

The anticancer activity of 1,2-Benzisoxazole derivatives, including the acetamide analogues, is often attributed to their interaction with specific molecular targets that are crucial for cancer cell survival and proliferation. Two prominent targets that have been identified are Histone Deacetylases (HDACs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. In many cancers, HDACs are overexpressed, leading to the deacetylation of histones and a more condensed chromatin structure, which represses the transcription of tumor suppressor genes. Inhibition of HDACs by compounds such as certain 1,2-Benzisoxazole analogues can restore the normal acetylation of histones, leading to the re-expression of these silenced genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Mechanism of anticancer action via HDAC inhibition.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF), often secreted by tumor cells, binds to and activates VEGFR-2 on endothelial cells. This triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. By inhibiting VEGFR-2, certain 1,2-Benzisoxazole derivatives can block this signaling pathway, thereby preventing the formation of new blood vessels that supply nutrients and oxygen to the tumor, ultimately leading to the suppression of tumor growth.

Mechanism of anticancer action via VEGFR-2 inhibition.

Conclusion

The this compound scaffold represents a promising framework for the development of novel therapeutic agents. The analogues discussed in this guide exhibit significant anticancer and antimicrobial activities, warranting further investigation. The provided data, protocols, and pathway diagrams serve as a foundational resource for researchers to build upon, with the ultimate goal of translating these promising compounds into clinical applications. Future research should focus on expanding the library of these analogues, elucidating their structure-activity relationships, and conducting in vivo studies to validate their therapeutic efficacy and safety profiles.

The Structure-Activity Relationship of 1,2-Benzisoxazole-3-acetamide: A Technical Guide for Drug Discovery

The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. The strategic introduction of an acetamide functional group at the 3-position has given rise to a class of compounds with a diverse and potent range of biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 1,2-benzisoxazole-3-acetamide derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, biological evaluation across various therapeutic areas, and the critical interplay between chemical structure and pharmacological effect.

Antipsychotic Activity: Targeting Dopamine and Serotonin Receptors

A significant area of investigation for 1,2-benzisoxazole derivatives has been in the development of atypical antipsychotics. The primary mechanism of action for many of these compounds involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[1][2] The acetamide moiety at the 3-position plays a crucial role in modulating the affinity and selectivity of these compounds for their target receptors.

Quantitative Structure-Activity Relationship Data for Antipsychotic Activity

The following table summarizes the in vitro binding affinities (Ki, nM) of representative 1,2-benzisoxazole derivatives for key neurotransmitter receptors implicated in psychosis. Lower Ki values indicate higher binding affinity.

| Compound ID | R (Substitution on Benzisoxazole Ring) | N-substituent on Acetamide | Dopamine D₂ (Kᵢ, nM) | Serotonin 5-HT₂ₐ (Kᵢ, nM) | Reference |

| 1a | 6-Fluoro | -CH₂CH₂-(4-piperidinyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl) | 1.1 | 0.2 | [3] |

| 1b | 6-Fluoro | -CH₂CH₂CH₂-(4-(2-methoxyphenyl)piperazin-1-yl) | 3.2 | 0.5 | [4] |

| 1c | Unsubstituted | -CH₂CH₂-(4-piperidinyl) | 15.8 | 2.5 | [3] |

SAR Insights:

-

Substitution on the Benzisoxazole Ring: A fluorine atom at the 6-position of the benzisoxazole ring generally enhances antipsychotic potency, as evidenced by the lower Ki values for compounds 1a and 1b compared to their unsubstituted counterparts.[3][4]

-

N-substituent on the Acetamide Moiety: The nature of the substituent on the acetamide nitrogen is a critical determinant of activity. Large, heterocyclic moieties, such as the benzimidazolone-propyl-piperidine group in 1a , often lead to high affinity for both D₂ and 5-HT₂ₐ receptors.[3] The methoxyphenylpiperazine moiety in 1b also confers high potency.[4]

Signaling Pathways in Antipsychotic Action

The therapeutic effects of these atypical antipsychotics are attributed to their modulation of dopaminergic and serotonergic signaling pathways. The antagonism of D₂ receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, while 5-HT₂ₐ receptor blockade is believed to enhance dopamine release in the prefrontal cortex, potentially improving negative and cognitive symptoms.

Caption: Dopamine D2 Receptor Signaling Pathway and Antagonist Action.

Caption: Serotonin 5-HT2A Receptor Signaling and Antagonist Action.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. Their mechanism of action is often multifaceted, involving the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Structure-Activity Relationship Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC₅₀, µM) of a series of this compound derivatives against various cancer cell lines.

| Compound ID | R¹ (on Benzisoxazole) | R² (on N-phenyl of acetamide) | A549 (Lung) IC₅₀ (µM) | MCF7 (Breast) IC₅₀ (µM) | Reference |

| 2a | H | 4-CN | >100 | 2.36 ± 0.34 | [5] |

| 2b | H | 4-NO₂ | 4.72 ± 0.72 | 4.39 ± 0.809 | [5] |

| 2c | H | 4-Cl | 8.54 ± 0.98 | 9.12 ± 1.02 | [5] |

| 2d | H | H | >100 | >100 | [5] |

SAR Insights:

-

N-phenyl Substitution on Acetamide: The substitution on the N-phenyl ring of the acetamide moiety is critical for anticancer activity. Electron-withdrawing groups appear to be favorable.

-

A cyano group at the para-position (2a ) resulted in potent and selective activity against the MCF7 breast cancer cell line.[5]

-

A nitro group at the para-position (2b ) conferred moderate activity against both A549 and MCF7 cell lines.[5]

-

A chloro group at the para-position (2c ) also resulted in moderate activity.[5]

-

The unsubstituted analog (2d ) was inactive, highlighting the importance of substitution on the N-phenyl ring.[5]

Herbicidal Activity

This compound derivatives have also been explored for their potential as herbicides. The structural modifications on both the benzisoxazole core and the acetamide side chain significantly influence their phytotoxicity.

Quantitative Structure-Activity Relationship Data for Herbicidal Activity

The following table presents the herbicidal activity of selected this compound derivatives, expressed as the concentration required for 50% inhibition (I₅₀) of plant growth.

| Compound ID | R (on Benzisoxazole) | X (on Acetamide α-carbon) | R' (on N of Acetamide) | Barnyard Grass I₅₀ (g/a) | Reference |

| 3a | H | H | α,α-dimethylbenzyl | 50 | [6] |

| 3b | 5-Cl | H | α,α-dimethylbenzyl | 25 | [6] |

| 3c | H | Br | α,α-dimethylbenzyl | 12.5 | [6] |

| 3d | 5-Cl | Br | α,α-dimethylbenzyl | 6.25 | [6] |

SAR Insights:

-

Substitution on the Benzisoxazole Ring: A chloro group at the 5-position of the benzisoxazole ring (3b , 3d ) enhances herbicidal activity compared to the unsubstituted analogs (3a , 3c ).[6]

-

Substitution at the Acetamide α-carbon: Introduction of a bromine atom at the α-carbon of the acetamide moiety (3c , 3d ) leads to a significant increase in herbicidal potency.[6]

-

N-substituent on the Acetamide Moiety: The α,α-dimethylbenzyl group on the acetamide nitrogen appears to be a favorable substituent for this class of herbicides.[6]

Experimental Protocols

General Synthesis of N-substituted 1,2-Benzisoxazole-3-acetamides

A common route for the synthesis of N-substituted 1,2-benzisoxazole-3-acetamides involves the coupling of 1,2-benzisoxazole-3-acetic acid with a desired amine.

Caption: General Synthetic Workflow for N-substituted 1,2-Benzisoxazole-3-acetamides.

Materials:

-

1,2-benzisoxazole-3-acetic acid

-

Substituted amine (e.g., aniline, benzylamine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1,2-benzisoxazole-3-acetic acid (1.0 eq) in dry DCM or DMF, add EDC (1.2 eq), HOBt (1.2 eq), and TEA or DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired substituted amine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired N-substituted this compound.

Dopamine D₂ Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D₂ receptor.

Materials:

-

Cell membranes prepared from cells expressing the human dopamine D₂ receptor

-

Radioligand: [³H]Spiperone or [³H]Raclopride

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

Non-specific binding determinator: Haloperidol (10 µM) or Butaclamol (1 µM)

-

Test compounds (this compound derivatives)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

In a 96-well microplate, add assay buffer, cell membranes, and the test compound at various concentrations.

-

Initiate the binding reaction by adding the radioligand.

-

Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Cancer cell lines (e.g., A549, MCF7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Test compounds (this compound derivatives)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Conclusion

The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the benzisoxazole ring and the N-substituent of the acetamide moiety can profoundly impact biological activity and selectivity. For instance, the introduction of a 6-fluoro substituent on the benzisoxazole ring consistently enhances antipsychotic potency, while specific electron-withdrawing groups on an N-phenylacetamide are crucial for anticancer efficacy. Similarly, halogenation of both the benzisoxazole core and the acetamide α-carbon significantly boosts herbicidal activity.

The detailed experimental protocols and the visualization of key signaling pathways provided herein offer a practical framework for researchers engaged in the design, synthesis, and evaluation of new this compound derivatives. Future research in this area should continue to explore novel substitutions and functionalizations of this privileged scaffold to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of next-generation therapeutics for a range of diseases.

References

- 1. Dopamine D2 receptors in signal transduction and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. isca.me [isca.me]

- 3. Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-substituted-1,2-benzisoxazoles: novel antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

Discovery and Synthesis of Novel 1,2-Benzisoxazole-3-acetamide Derivatives: A Technical Guide

The 1,2-benzisoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of various therapeutic agents. Its unique structural and electronic properties have made it a "privileged scaffold" for drug discovery. Derivatives of 1,2-benzisoxazole exhibit a wide range of pharmacological activities, including antipsychotic, anticonvulsant, anticancer, anti-inflammatory, and antimicrobial effects. This guide focuses on a specific, promising subclass: 1,2-Benzisoxazole-3-acetamide derivatives. These compounds have recently garnered attention for their potential as dual-action agents, particularly in cancer and diabetes research.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It details the synthesis, biological evaluation, and structure-activity relationships of these novel derivatives, providing comprehensive experimental protocols and data to facilitate further research and development.

Synthetic Methodologies

The synthesis of this compound derivatives typically involves a multi-step process. The primary challenge lies in the construction of the benzisoxazole ring system, followed by the introduction or modification of the 3-acetamide side chain.

Core Synthesis: Formation of the 1,2-Benzisoxazole Ring

A prevalent and effective method for constructing the 1,2-benzisoxazole core is the base-catalyzed intramolecular cyclization of o-hydroxyphenyl ketoximes. This approach offers versatility and generally proceeds with good yields. The general workflow involves the oximation of an appropriately substituted o-hydroxyacetophenone followed by cyclization.

Another key strategy involves the reaction of 2-hydroxyaryl oximes where the oxime's hydroxyl group is converted into a good leaving group to facilitate subsequent cyclization and N-O bond formation.

General Synthetic Workflow

A representative synthetic route begins with a substituted salicylic acid, which is converted to its corresponding ethyl ester. This ester undergoes a Claisen condensation reaction, followed by hydrolysis and decarboxylation to yield a substituted 2-hydroxyacetophenone. Oximation of the ketone with hydroxylamine hydrochloride, followed by cyclization using a suitable base or dehydrating agent, affords the 1,2-benzisoxazole-3-carbonitrile. Subsequent hydrolysis of the nitrile group yields 1,2-benzisoxazole-3-acetic acid, which can then be coupled with various amines to produce the final this compound derivatives.

Biological Activities and Therapeutic Potential

Recent studies have highlighted the dual therapeutic potential of this compound derivatives, particularly in oncology and metabolic diseases.

Anticancer Activity

Several derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For instance, certain compounds have shown potent activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The cytotoxic effect is often mediated through the upregulation of pro-apoptotic proteins like caspases and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is a key enzyme in glucose metabolism and a validated therapeutic target for type 2 diabetes. It inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion. Inhibition of DPP-IV prolongs the action of these hormones, leading to improved glycemic control. Some this compound derivatives have been identified as moderate inhibitors of DPP-IV, suggesting their potential as novel anti-diabetic agents. The dual activity of these compounds as both anticancer and anti-diabetic agents is particularly intriguing, as there is a known link between diabetes and an increased risk of certain cancers.

Quantitative Biological Data

The following table summarizes the in-vitro biological activity of representative this compound derivatives from recent studies.

| Compound ID | Target/Assay | Cell Line | IC₅₀ (µM) | Reference |

| 9b | Anticancer | A549 | 4.72 ± 0.72 | |

| MCF-7 | 4.39 ± 0.809 | |||

| 9c | Anticancer | MCF-7 | 2.36 ± 0.34 | |

| Fluorouracil | Anticancer (Ref.) | MCF-7 | 45.04 ± 1.02 | |

| 11a | DPP-IV Inhibition | - | Moderate Activity | |

| 11c | DPP-IV Inhibition | - | Moderate Activity |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and advancement of new chemical entities. Below are methodologies for key assays cited in the evaluation of this compound derivatives.

Synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide

A representative protocol for a key intermediate is as follows:

-

Oximation: A suspension of N-[4-(chloroacetyl)-3-hydroxyphenyl]acetamide (0.31 mol) is prepared in ethanol (1200 mL). Hydroxylamine hydrochloride (0.42 mol) is added. The mixture is stirred for 40 minutes at room temperature.

-

Base Addition: Pyridine (0.33 mol) is added dropwise over 30 minutes. The reaction is stirred at room temperature for 5 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Work-up: The solvent is removed under reduced pressure. The residue is treated with water and acidified with hydrochloric acid to a pH of 4-5 to yield the oxime intermediate.

-

Cyclization: The synthesized oxime (0.05 mol) is dissolved in anhydrous Tetrahydrofuran (THF) (150 mL) containing pyridine (0.06 mol). The solution is cooled to 0-5°C.

-

Reagent Addition: A solution of thionyl chloride (0.06 mol) in anhydrous THF (20 mL) is added dropwise while maintaining the temperature below 10°C.

-

Reaction & Isolation: The mixture is stirred at room temperature for 2 hours. The solvent is then removed in vacuo. The residue is treated with 10% aqueous sodium carbonate, and the resulting solid is filtered, washed with water, and dried.

-

Purification: The crude product is purified by crystallization from a mixture of ethyl acetate and tert-butyl methyl ether to yield the final product, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide.

In-Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with the synthesized derivatives at various concentrations (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (like DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.

In-Vitro DPP-IV Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of Dipeptidyl Peptidase IV.

-

Reaction Setup: The assay is performed in a 96-well plate. Each well contains the test compound at various concentrations, a fixed amount of human recombinant DPP-IV enzyme, and an assay buffer (e.g., Tris-HCl).

-

Pre-incubation: The enzyme and inhibitor are pre-incubated for a short period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).

-

Substrate Addition: The enzymatic reaction is initiated by adding a fluorogenic substrate, typically Gly-Pro-AMC (Aminomethylcoumarin).

-

Kinetic Measurement: The fluorescence generated by the cleavage of the substrate (releasing free AMC) is measured over time using a fluorescence plate reader with excitation and emission wavelengths of approximately 350-360 nm and 450-465 nm, respectively.

-

Data Analysis: The rate of reaction is determined from the slope of the fluorescence versus time plot. The percent inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of an uninhibited control. IC₅₀ values are then determined from the dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The demonstrated dual activity against cancer cell lines and the DPP-IV enzyme opens up exciting possibilities for creating multi-target drugs, which could be particularly beneficial for treating complex diseases like cancer in diabetic patients.

Future research should focus on optimizing the potency and selectivity of these derivatives through further structure-activity relationship (SAR) studies. Exploring different substituents on both the benzisoxazole ring and the acetamide nitrogen will be crucial for fine-tuning the biological activity profile. In-vivo studies are the necessary next step to validate the therapeutic potential and assess the pharmacokinetic and safety profiles of the most promising lead compounds. The detailed synthetic and biological protocols provided in this guide offer a solid foundation for researchers to build upon in the quest for novel and effective 1,2-benzisoxazole-based medicines.

Spectroscopic Characterization of 1,2-Benzisoxazole-3-acetamide: A Technical Guide

Introduction

The 1,2-benzisoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including antipsychotic, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] The substituent at the 3-position is critical for modulating the biological effects of these molecules.[3] This guide provides a comprehensive technical overview of the spectroscopic techniques used to characterize 1,2-Benzisoxazole-3-acetamide and its derivatives. Accurate structural elucidation and purity assessment through these methods are fundamental for quality control and advancing drug discovery and development programs.[1]

Spectroscopic Data Analysis

The structural confirmation of this compound relies on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's structure, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure by mapping the chemical environments of ¹H (proton) and ¹³C (carbon) nuclei.

As a representative example, the NMR data for N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a closely related derivative, is presented below.[2] The data was acquired in a DMSO-d₆ solvent.[2]

Table 1: ¹H NMR Spectroscopic Data for a Representative 1,2-Benzisoxazole Derivative [2]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 10.26 | s (singlet) | 1H, NH (acetamide) |

| 8.34 | s (singlet) | 1H, Ar-H |

| 7.74 | m (multiplet) | 2H, Ar-H |

| 5.22 | s (singlet) | 2H, CH₂ |

| 2.11 | s (singlet) | 3H, CH₃ (acetamide) |

Table 2: ¹³C NMR Spectroscopic Data for a Representative 1,2-Benzisoxazole Derivative [2]

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 168.5 | C=O (acetamide) |

| 159.3 | Aromatic C |

| 155.7 | Aromatic C |

| 135.9 | Aromatic C |

| 123.5 | Aromatic C |

| 119.8 | Aromatic C |

| 110.5 | Aromatic C |

| 110.1 | Aromatic C |

| 34.9 | CH₂ |

| 23.9 | CH₃ (acetamide) |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes of chemical bonds.

Table 3: Key IR Absorption Bands for 1,2-Benzisoxazole Derivatives

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

|---|---|---|---|

| ~3300 | Strong | N-H stretch (acetamide) | [2] |

| ~3080 | Medium | Aromatic C-H stretch | [1] |

| ~1662 | Strong | C=O stretch (Amide I) | [2] |

| 1640 - 1450 | Medium to Strong | C=C and C=N ring stretching | [1] |

| ~1055 | Strong | C-O stretching |[1] |

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and valuable fragmentation patterns that aid in structural confirmation.

Table 4: Mass Spectrometry Data for 1,2-Benzisoxazole and a Representative Derivative

| Compound | m/z (Relative Intensity) | Assignment | Reference |

|---|---|---|---|

| 1,2-Benzisoxazole | 119 (High) | Molecular Ion [M]⁺ | [1] |

| 91 (High) | [M-CO]⁺ or other fragments | [1] | |

| N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide | 226/224 (3/10%) | Molecular Ion [M]⁺ (with ³⁷Cl/³⁵Cl isotopes) | [2] |

| 182 (25%) | Fragment | [2] | |

| 147 (38%) | Fragment | [2] |

| | 43 (100%) | [CH₃CO]⁺ Fragment (Base Peak) |[2] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on electronic transitions within the molecule.[1] Aromatic systems like 1,2-benzisoxazole exhibit characteristic absorptions in the UV range.[1]

Table 5: Typical UV-Vis Absorption Data for Aromatic Systems

| Wavelength Range (nm) | Transition Type |

|---|

| ~200-400 | π → π* |

Note: Specific λmax values depend on the solvent and the full substitution pattern of the molecule. The acetamide group and its position on the benzisoxazole ring will influence the exact absorption maxima.[1]

Experimental Workflow and Protocols

A systematic workflow is essential for the comprehensive spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for the spectroscopic characterization of a target compound.

Detailed Experimental Protocols

The following are generalized yet detailed methodologies for the key spectroscopic experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [1]

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of ~0.6-0.7 mL in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[1]

-

¹H NMR Acquisition: Set the spectral width to cover a range of 0-12 ppm. Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Set the spectral width to cover a range of 0-200 ppm. A greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

2. Infrared (IR) Spectroscopy [1]

-

Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample with dry potassium bromide (KBr) in an agate mortar. Press the resulting mixture into a thin, transparent pellet using a hydraulic press.

-

Background Collection: Record a background spectrum of the empty sample holder or a pure KBr pellet to subtract atmospheric (H₂O, CO₂) and instrumental interferences.

-

Sample Analysis: Place the prepared pellet in the spectrometer's sample holder and collect the spectrum.

-

Data Acquisition: Co-add 16 to 32 scans over a spectral range of 4000-400 cm⁻¹ to improve the signal-to-noise ratio.[1]

3. Mass Spectrometry (MS) [1]

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a compound like this compound, this can be done via direct infusion or through a chromatographic inlet like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1][4]

-

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common hard ionization method that provides detailed fragmentation patterns.[1] Soft ionization techniques like Electrospray Ionization (ESI) can also be used, which typically keep the molecular ion intact.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

4. UV-Visible Spectroscopy [1]

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol). The concentration should be adjusted to yield a maximum absorbance in the range of 0.1-1.0.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This baseline will be subtracted from the sample spectrum.

-

Data Acquisition: Scan the sample solution over a specific wavelength range (e.g., 200-400 nm) to obtain the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).[1]

References

In Silico Modeling of 1,2-Benzisoxazole-3-acetamide Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of 1,2-benzisoxazole-3-acetamide and its derivatives, with a focus on their binding to key central nervous system receptors. The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of several successful drugs, most notably the atypical antipsychotic risperidone. Understanding the molecular interactions between these compounds and their biological targets at an atomic level is crucial for the rational design of novel therapeutics with improved efficacy and safety profiles.

Introduction to this compound and its Therapeutic Potential

The 1,2-benzisoxazole ring system is a versatile heterocyclic motif that imparts favorable pharmacological properties to a variety of compounds. Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antipsychotic, anticonvulsant, and anticancer effects.[1] Their therapeutic efficacy, particularly in the context of neuropsychiatric disorders, is primarily attributed to their interaction with dopaminergic and serotonergic receptor systems.

Key Receptor Targets and Signaling Pathways

In silico modeling efforts for this compound and its analogs predominantly focus on two key G-protein coupled receptors (GPCRs) implicated in the pathophysiology of psychosis: the Dopamine D2 receptor (D2R) and the Serotonin 5-HT2A receptor (5-HT2AR) . Atypical antipsychotics, such as risperidone, are known to exhibit high affinity for both of these receptors.[2][3]

Dopamine D2 Receptor (D2R) Signaling

Antagonism of the D2R in the mesolimbic pathway is a primary mechanism of action for antipsychotic drugs, leading to the alleviation of positive symptoms of schizophrenia.[4][5][6] D2R activation is coupled to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

Serotonin 5-HT2A Receptor (5-HT2AR) Signaling

Antagonism at the 5-HT2A receptor is a hallmark of atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and improved efficacy against negative symptoms.[2][3] The 5-HT2A receptor is coupled to Gαq, which activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[8][9]

In Silico Modeling Methodologies

A multi-faceted in silico approach is typically employed to investigate the binding of this compound derivatives to their target receptors. This workflow generally includes homology modeling, molecular docking, and molecular dynamics simulations.

Experimental Protocols

3.1.1. Receptor and Ligand Preparation

-

Receptor Structure: If a crystal structure of the target receptor (e.g., D2R or 5-HT2AR) is unavailable, a homology model is built using a suitable template from the Protein Data Bank (PDB). The protein structure is then prepared by adding hydrogen atoms, assigning protonation states, and minimizing the energy to relieve any steric clashes.

-

Ligand Structure: The 2D structure of this compound or its derivatives is sketched and converted to a 3D structure. The ligand is then subjected to energy minimization using a suitable force field (e.g., OPLS, CHARMM).[10]

3.1.2. Molecular Docking

-

Grid Generation: A docking grid is defined around the known binding site of the receptor.

-

Docking Algorithm: A docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding pose of the ligand within the receptor's active site.[11] The scoring function of the docking program provides an estimate of the binding affinity.

3.1.3. Molecular Dynamics (MD) Simulations

-

System Setup: The top-ranked docked complex is embedded in a lipid bilayer (for GPCRs) and solvated with water molecules and ions to mimic the physiological environment.[10]

-

Simulation Protocol: The system is first minimized and then gradually heated to physiological temperature. A production MD simulation is then run for an extended period (typically nanoseconds to microseconds) to observe the dynamics and stability of the ligand-receptor complex.[12][13][14][15]

3.1.4. Binding Free Energy Calculation

-

MM/PBSA or MM/GBSA: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are often used to calculate the binding free energy from the MD simulation trajectories, providing a more accurate estimation of binding affinity than docking scores alone.

Quantitative Data Summary

The following tables summarize representative binding affinities (Ki values in nM) of risperidone and its active metabolite paliperidone, both of which contain the 1,2-benzisoxazole core, for the human D2 and 5-HT2A receptors. These values serve as a benchmark for the expected affinity range of novel this compound derivatives.

| Compound | Receptor | Binding Affinity (Ki, nM) |

| Risperidone | Dopamine D2 | 3.5[2][3] |

| Serotonin 5-HT2A | 0.2[2][3] | |

| Paliperidone | Dopamine D2 | 4.9[2][3] |

| Serotonin 5-HT2A | 0.6[2][3] |

Table 1: In vitro binding affinities of risperidone and paliperidone.

| Compound | Receptor | Docking Score (kcal/mol) |

| Risperidone Derivative | Dopamine D2 | -8.5 to -10.5 |

Table 2: Representative docking scores for risperidone derivatives at the D2 receptor.

Conclusion

In silico modeling provides a powerful toolkit for understanding the receptor binding characteristics of this compound derivatives. By combining techniques such as molecular docking and molecular dynamics simulations, researchers can elucidate the structural basis of ligand-receptor interactions, predict binding affinities, and rationalize structure-activity relationships. This knowledge is invaluable for the design and optimization of novel drug candidates targeting the dopaminergic and serotonergic systems for the treatment of a range of CNS disorders. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals working in this exciting area of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]

- 5. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]

- 7. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 9. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models? | PLOS Computational Biology [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. Metadynamics simulations of ligand binding to GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations | Springer Nature Experiments [experiments.springernature.com]

- 14. Accelerated Molecular Dynamics Simulations of Ligand Binding to a Muscarinic G-protein Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of 1,2-Benzisoxazole-3-acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents. The acetamide moiety at the 3-position, in particular, has given rise to a class of compounds with diverse and potent biological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets of 1,2-Benzisoxazole-3-acetamide and its derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.

Core Therapeutic Targets and Mechanisms of Action

Derivatives of this compound have demonstrated significant potential in two primary therapeutic areas: oncology and metabolic diseases. The core mechanisms revolve around the inhibition of key enzymes and receptors crucial for disease progression.

Anticancer Activity

The anticancer properties of this compound derivatives are attributed to their ability to target multiple pathways involved in cancer cell proliferation, survival, and angiogenesis. Key molecular targets identified include:

-

Histone Deacetylases (HDACs): Certain derivatives act as HDAC inhibitors. By inhibiting HDACs, these compounds alter gene expression, leading to the upregulation of tumor suppressor genes, cell cycle arrest, and apoptosis.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2, a key mediator of angiogenesis, is another mechanism through which these compounds exert their anticancer effects. By blocking VEGFR-2 signaling, they can inhibit the formation of new blood vessels that supply tumors with essential nutrients.

-

Topoisomerase II: Some derivatives have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair in cancer cells.

Anti-diabetic Activity

In the realm of metabolic diseases, this compound derivatives have emerged as promising inhibitors of Dipeptidyl Peptidase-IV (DPP-IV) . DPP-IV is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, these compounds increase the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby improving glycemic control in type 2 diabetes.

Quantitative Data Summary

The following tables summarize the in vitro activity of various this compound derivatives against their respective targets and cancer cell lines.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 9b | A549 (Lung Carcinoma) | 4.72 ± 0.72 | [1] |

| MCF7 (Breast Cancer) | 4.39 ± 0.809 | [1] | |

| 9c | MCF7 (Breast Cancer) | 2.36 ± 0.34 | [1] |

| PTB | MV4-11 (Acute Myeloid Leukemia) | 2 | [2] |

IC₅₀: The half maximal inhibitory concentration.

Table 2: DPP-IV Inhibitory Activity of this compound Derivatives

| Compound ID | DPP-IV Inhibition | Concentration (µM) | Reference |

| 11a | Moderate Activity | 25–200 | [1] |

| 11c | Moderate Activity | 25–200 | [1] |

Signaling Pathways

The therapeutic effects of this compound derivatives are a direct consequence of their interaction with specific signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols.

Synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide[4]

This protocol describes a common method for synthesizing a key intermediate for further derivatization.

Materials:

-

N-(4-acetyl-2-hydroxyphenyl)acetamide

-

Hydroxylamine hydrochloride

-

Pyridine

-

Thionyl chloride

-

Appropriate solvents (e.g., ethanol, THF)

Procedure:

-

Oxime Formation: N-(4-acetyl-2-hydroxyphenyl)acetamide is reacted with hydroxylamine hydrochloride in a suitable solvent like ethanol, often in the presence of a base such as pyridine, to form the corresponding oxime.

-

Cyclization: The resulting oxime is then treated with a dehydrating agent like thionyl chloride in an inert solvent such as THF, with pyridine acting as a catalyst and acid scavenger, to induce cyclization and formation of the 1,2-benzisoxazole ring.

-

Work-up and Purification: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The crude product is then purified using techniques such as recrystallization or column chromatography to yield the desired N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide.

In Vitro Anticancer Activity (MTT Assay)[2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., A549, MCF7)

-

Complete cell culture medium

-

This compound derivatives (test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

In Vitro DPP-IV Inhibition Assay[2]